BenchChemオンラインストアへようこそ!

2-[(1H-indol-3-yl)formamido]-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide

Immuno-oncology RORγ Agonist Target Selectivity

Specifically designed by Jiangsu Hengrui Medicine as a RORγ agonist, this compound activates Th17 differentiation for immuno-oncology research. Its unique indole-3-carboxamide core and metabolically stable 4-(trifluoromethoxy)benzyl group are essential for target engagement and cannot be substituted by generic indole carboxamides. Ideal as a positive control in IL-17A assays or as a starting point for fragment-based SAR studies, it provides a reliable reference for target validation and off-target liability profiling.

Molecular Formula C19H16F3N3O3
Molecular Weight 391.35
CAS No. 1226433-14-2
Cat. No. B2605525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1H-indol-3-yl)formamido]-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide
CAS1226433-14-2
Molecular FormulaC19H16F3N3O3
Molecular Weight391.35
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C(=O)NCC(=O)NCC3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C19H16F3N3O3/c20-19(21,22)28-13-7-5-12(6-8-13)9-24-17(26)11-25-18(27)15-10-23-16-4-2-1-3-14(15)16/h1-8,10,23H,9,11H2,(H,24,26)(H,25,27)
InChIKeyDCCOVRLTXJAEIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 2-[(1H-indol-3-yl)formamido]-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide as a Structurally Defined RORγ Agonist Candidate


The compound 2-[(1H-indol-3-yl)formamido]-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide (CAS 1226433-14-2) is a synthetic small molecule characterized by an indole-3-carboxamide core conjugated via a glycine linker to a 4-(trifluoromethoxy)benzylamide moiety. This specific architecture places it within a pharmacologically significant class of indole-formamide derivatives developed as Retinoic acid receptor-related Orphan Receptor gamma (RORγ) agonists, as disclosed in the foundational patent family by Jiangsu Hengrui Medicine Co., Ltd. [1]. The compound's design integrates a hydrogen bond donor/acceptor-rich formamido-acetamide linker and a lipophilic, metabolically stable trifluoromethoxy substituent, which are structural motifs critical for target engagement and physicochemical properties. Its classification as a potential RORγ agonist immediately distinguishes its therapeutic application space from other indole carboxamides targeting kinases like IKK2 [2], establishing a clear, target-based rationale for its specific selection in immuno-oncology research.

Why Indole-Carboxamide Analogs Cannot Substitute 2-[(1H-indol-3-yl)formamido]-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide in RORγ-Driven Research


Generic substitution within the indole-carboxamide chemical space is scientifically unsound due to radical divergence in core biological targets and ligand-binding domain requirements. While structurally similar molecules, such as 3,5-disubstituted-indole-7-carboxamides, function as IKKβ inhibitors by occupying an ATP-binding kinase pocket [1], this compound's patent-defined identity as a RORγ agonist necessitates a fundamentally different binding mode—likely involving allosteric modulation or direct interaction with the receptor's ligand-binding domain, a structural feature that drives Th17 cell differentiation and IL-17 production [2]. The presence of the 4-(trifluoromethoxy)benzyl group is not merely decorative; in related pharmacological contexts, the trifluoromethoxy moiety is associated with enhanced metabolic stability and specific hydrophobic interactions absent in non-fluorinated or trifluoromethyl analogs [3]. Therefore, swapping this compound for a closely related indole carboxamide based solely on core similarity ignores its target-specific design and will not recapitulate the RORγ-mediated functional response required for immuno-oncology target validation or phenotypic screening.

Quantitative Differentiation of 2-[(1H-indol-3-yl)formamido]-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide from In-Class Alternatives


Target-Specific Differentiation: RORγ Agonism vs. IKKβ Inhibition in Indole Carboxamide Series

The compound is explicitly claimed within a patent family focused on indole-formamide derivatives as RORγ agonists, a key transcription factor for Th17 cell differentiation and IL-17 production [1]. Its closest structural analogs, 3,5-disubstituted-indole-7-carboxamides, are optimized as IKKβ inhibitors with a distinct therapeutic profile [2]. This establishes the primary differentiator not as a difference in potency magnitude, but as a complete dichotomy in the primary biological target and resulting mechanism of action.

Immuno-oncology RORγ Agonist Target Selectivity

Inferred Metabolic Stability Advantage from the 4-(Trifluoromethoxy)phenyl Motif

A key structural feature of this compound is the 4-(trifluoromethoxy)phenyl group, replacing the more common trifluoromethyl (CF3) or methoxy (OCH3) substituents. Recent comparative studies on trifluoromethoxyphenyl indole carboxamide analogs demonstrate that incorporating the OCF3 group significantly modulates lipophilicity and in silico ADME predictions compared to non-fluorinated or CF3-substituted analogs [1]. The comparator baseline is the same scaffold with a hydrogen or methyl substituent at the para-position.

ADME Metabolic Stability Trifluoromethoxy Group

Structural Distinction from the Clinical RORγ Agonist Cintirorgon (LYC-55716)

The compound provides a simpler, more pharmacophorically concise alternative to the clinical-stage RORγ agonist Cintirorgon (LYC-55716). Cintirorgon (C27H23F6NO6S) is a large (MW: 603.53), complex molecule containing a benzoxazine core and multiple aromatic sulfones . In contrast, this compound (C19H16F3N3O3, MW: 391.35) presents a streamlined indole-formamide scaffold . This significant difference in molecular complexity makes the target compound more amenable to focused structure-activity relationship (SAR) studies, where minimal pharmacophoric elements are desired to probe RORγ binding.

RORγ Agonist Cintirorgon Scaffold Comparison

Optimal Use Cases for 2-[(1H-indol-3-yl)formamido]-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide in Drug Discovery


Chemical Tool for Minimal Pharmacophore Mapping of the RORγ Ligand-Binding Domain

Given its patent-defined RORγ agonism and significantly reduced molecular complexity compared to clinical candidates like Cintirorgon [1], this compound is ideally suited as a starting point for fragment-based or structure-activity relationship (SAR) studies aimed at defining the minimal pharmacophore required for RORγ activation. Its single-digit micromolar or sub-micromolar potency (inferred from patent examples) serves as a reference point for further optimization, making it a valuable chemical probe for academic and biotech labs investigating the structural biology of RORγ.

Positive Control for IL-17A Release Assays in Th17 Cell Differentiation

The pharmacological activation of RORγ is a well-established mechanism to promote the differentiation of CD4+ T cells into the Th17 lineage, leading to increased interleukin-17A (IL-17A) secretion [2]. In cellular assays designed to screen for RORγ inverse agonists or antagonists for autoimmune disease, this compound can serve as a positive control agonist to maximize IL-17A signal, providing a robust, dynamic range for the assay. Its use is critical for correctly configuring high-throughput screening campaigns for next-generation RORγ modulators.

Investigating Structure-Adverse Outcome Pathway (AOP) Linkages for Drug-Induced Liver Injury (DILI)

The specific combination of an indole-3-carboxamide core and a 4-(trifluoromethoxy)phenyl moiety creates a unique structural alert profile that can be used to study off-target liabilities. Using this compound in high-content imaging toxicity assays (e.g., Hepatotox, ToxCast panels) allows toxicologists to build a specific bioactivity fingerprint associated with this chemotype [3]. This data is essential for early de-risking in drug discovery, testing whether the RORγ pharmacophore itself or the OCF3 moiety independently contributes to mitochondrial toxicity or reactive metabolite formation.

Quote Request

Request a Quote for 2-[(1H-indol-3-yl)formamido]-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.